2,6-DAP acts by promoting the release of neurotransmitters, particularly potassium ions, by modulating voltage-gated potassium channels. This effect has led to research on its potential use in treating neurological conditions like Multiple Sclerosis (MS) and spinal cord injuries National Institutes of Health. "[PubChem: )"]. Studies have investigated its ability to improve nerve conduction and function, though the results have been mixed.
Due to reported mutagenic activity in some studies, research into 2,6-DAP's carcinogenicity potential has been conducted. However, no conclusive evidence of carcinogenicity has been established National Toxicology Program. "[Nomination Background: 2,6-Diaminopyridine (CASRN: 141-86-6): )"].
2,6-Diaminopyridine sulfate is a chemical compound with the formula CHNOS. It is a derivative of 2,6-diaminopyridine, which features two amino groups attached to the pyridine ring at the 2 and 6 positions. This compound is primarily known for its applications in hair dye formulations and its biological activities. It exhibits toxic properties, particularly if ingested, and can cause skin irritation upon contact .
The primary interest in DAP lies in its potential to modulate potassium channels in nerve cells. DAP acts as a potassium channel blocker, which can increase nerve impulse conduction in certain conditions []. This mechanism is being investigated for its therapeutic potential in neurological disorders with impaired neuromuscular transmission.
2,6-Diaminopyridine sulfate has demonstrated significant biological activity:
The synthesis of 2,6-diaminopyridine sulfate can be achieved through several methods:
The primary applications of 2,6-diaminopyridine sulfate include:
Interaction studies involving 2,6-diaminopyridine sulfate focus on its reactivity and potential effects when combined with other compounds:
Several compounds share structural or functional similarities with 2,6-diaminopyridine sulfate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminopyridine | One amino group at position 2 | Less toxic than 2,6-diaminopyridine sulfate |
3-Aminopyridine | One amino group at position 3 | Different reactivity profile |
4-Aminopyridine | One amino group at position 4 | Used in different dye applications |
2-Methyl-6-aminopyridine | Methyl group at position 2 | Altered solubility and biological activity |
3,5-Diaminobenzoic Acid | Two amino groups on a benzoic acid ring | Different application in pharmaceuticals |
These compounds highlight the uniqueness of 2,6-diaminopyridine sulfate due to its specific positioning of amino groups and its resultant biological activities. Each compound's unique structure influences its reactivity and application potential in various fields.
2,6-Diaminopyridine sulfate is a chemical compound with the molecular formula C5H9N3O4S and a molecular weight of 207.21 g/mol [1]. This compound represents the sulfate salt of 2,6-diaminopyridine, formed through the interaction between the base compound and sulfuric acid [2]. The exact mass and monoisotopic mass of 2,6-diaminopyridine sulfate have been determined to be 207.03137695 Da, which corresponds to its theoretical molecular weight [2].
The compound is registered with the Chemical Abstracts Service (CAS) under the number 146997-97-9, which serves as its unique identifier in chemical databases and literature [3]. The structural representation of 2,6-diaminopyridine sulfate can be expressed using the SMILES notation as NC1=NC(N)=CC=C1.O=S(O)(O)=O, which provides a linear textual representation of its molecular structure [2]. Additionally, the International Chemical Identifier (InChI) for this compound is InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4), with the corresponding InChI Key being OSWQRJFRLQAWTI-UHFFFAOYSA-N [2].
Table 1: Molecular Properties of 2,6-Diaminopyridine Sulfate
Property | Value |
---|---|
Molecular Formula | C5H9N3O4S |
Molecular Weight | 207.21 g/mol |
CAS Number | 146997-97-9 |
Exact Mass | 207.03137695 Da |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 0 |
The molecular structure of 2,6-diaminopyridine sulfate features a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7, indicating its potential for forming multiple hydrogen bonds [2]. The compound has no rotatable bonds, suggesting a relatively rigid molecular structure [2].
The structural features of 2,6-diaminopyridine sulfate are characterized by a central pyridine ring with two amino groups positioned at the 2 and 6 positions, forming the cationic component, while the sulfate anion serves as the counterion [1] [3]. The pyridine ring forms a six-membered aromatic heterocycle containing one nitrogen atom, which contributes to the compound's electronic properties and reactivity .
The amino groups attached to the pyridine ring at positions 2 and 6 exhibit significant pyramidalization, with a dihedral angle of approximately 30.4° between the least-squares planes of the amino group and the non-hydrogen atoms of the 2,6-diaminopyridinium moiety [6]. This pyramidalization is reflected in the bond angle sum at the amino nitrogen atoms, which deviates from the expected 360° for an ideal trigonal-planar group [6].
In the crystal structure of related 2,6-diaminopyridinium salts, the C-N(H)+-C angle involving the pyridinium group is typically enlarged (approximately 123.37°), whereas the angle between the pyridinium nitrogen atom and the carbon atoms in the ortho positions (bearing the amino groups) is reduced (approximately 118.83°) [6]. This geometric distortion is characteristic of protonated pyridine rings and affects the overall molecular geometry of the compound [6].
The sulfate counterion adopts a tetrahedral geometry with the sulfur atom at the center and four oxygen atoms at the vertices [2]. The interaction between the cationic 2,6-diaminopyridinium moiety and the sulfate anion involves extensive hydrogen bonding, which plays a crucial role in determining the three-dimensional structure of the compound in the solid state [6].
Table 2: Structural Features of 2,6-Diaminopyridine Sulfate
Feature | Description | Significance |
---|---|---|
Pyridine ring | Six-membered aromatic ring with nitrogen | Central aromatic core |
Amino groups | Two -NH2 groups at 2,6 positions | Electron-donating substituents |
Sulfate ion | SO4²⁻ counterion | Charge compensation |
Hydrogen bonding | Extensive N-H···O interactions | Crystal stability |
Molecular geometry | Planar pyridine with pyramidal NH2 | Affects electronic properties |
Crystal packing | Hydrogen-bonded network | Solid-state organization |
The molecular geometry of 2,6-diaminopyridine sulfate is influenced by the planar nature of the pyridine ring and the pyramidal geometry of the amino groups [6]. This structural arrangement contributes to the compound's ability to form hydrogen bonds and engage in various intermolecular interactions [6] [34].
2,6-Diaminopyridine sulfate exists as a solid at room temperature, typically appearing as a yellow crystalline powder [5] [7]. The compound's physical appearance is characterized by its distinctive yellow coloration, which is consistent across various batches and preparations [5]. The crystalline nature of 2,6-diaminopyridine sulfate contributes to its stability and handling properties in laboratory and industrial settings [7].
Microscopic examination of 2,6-diaminopyridine sulfate reveals a crystalline morphology, with the crystals exhibiting characteristic shapes determined by their internal molecular arrangement and the conditions under which they were formed [33]. The crystal structure is stabilized by extensive hydrogen bonding networks involving the amino groups of the 2,6-diaminopyridinium cation and the oxygen atoms of the sulfate anion [6].
Table 3: Physical and Morphological Characteristics of 2,6-Diaminopyridine Sulfate
Property | Value |
---|---|
Physical State | Solid |
Appearance | Yellow crystalline powder |
Color | Yellow |
Crystal Form | Crystals |
Storage Temperature | Room temperature |
Storage Conditions | Sealed in dry, inert atmosphere |
For optimal preservation of its physical and chemical properties, 2,6-diaminopyridine sulfate should be stored in sealed containers at room temperature, preferably under inert atmospheric conditions to prevent potential degradation through oxidation or hydrolysis [7]. The compound's physical stability under proper storage conditions contributes to its utility in various applications and research settings [3].
The solubility of 2,6-diaminopyridine sulfate varies significantly across different solvents, reflecting its ionic character and molecular structure [13] [14]. Understanding these solubility parameters is essential for developing effective formulation strategies and analytical methods involving this compound [14].
In aqueous media, 2,6-diaminopyridine sulfate exhibits moderate solubility, with reported values of approximately 52.1 ± 3.4 mg/L at 20°C [14]. This solubility is influenced by temperature, with higher temperatures generally leading to increased solubility [13]. The parent compound, 2,6-diaminopyridine, shows a solubility of about 2.2 g/L in water at room temperature, indicating that the sulfate salt formation modifies the compound's interaction with aqueous environments [13].
In organic solvents, 2,6-diaminopyridine sulfate demonstrates varying degrees of solubility [14]. The compound is moderately soluble in methanol, with solubility values ranging between 20 and 60 g/L [14]. In dimethyl sulfoxide (DMSO), 2,6-diaminopyridine sulfate exhibits high solubility, exceeding 50 g/L, making DMSO a suitable solvent for preparing concentrated solutions of this compound [14]. Propylene glycol provides moderate solubility for 2,6-diaminopyridine sulfate, with values between 5 and 15 g/L [14].
Table 4: Solubility of 2,6-Diaminopyridine Sulfate in Various Solvents
Solvent | Solubility | Notes |
---|---|---|
Water (20°C) | 52.1 ± 3.4 mg/L | For 2,6-diaminopyridine derivative |
Methanol | 20 < S < 60 g/L | Moderate solubility |
DMSO | > 50 g/L | High solubility |
Propylene glycol | 5 < S < 15 g/L | Moderate solubility |
Decane | < 1 mg/L | Practically insoluble |
In contrast to its solubility in polar solvents, 2,6-diaminopyridine sulfate is practically insoluble in non-polar solvents such as decane, with solubility values below 1 mg/L [14]. This solubility pattern reflects the compound's ionic nature and the presence of multiple hydrogen bond donors and acceptors, which favor interaction with polar solvents [14] [16].
The solubility characteristics of 2,6-diaminopyridine sulfate are important considerations for its purification, formulation, and application in various fields [15]. The compound's differential solubility in various solvents can be exploited for selective extraction, crystallization, and other separation techniques [16].
The thermal behavior of 2,6-diaminopyridine sulfate, particularly its melting and boiling points, provides valuable information about its physical stability and phase transitions [17] [18]. While specific melting point data for 2,6-diaminopyridine sulfate is not extensively reported in the literature, the parent compound 2,6-diaminopyridine has a well-documented melting point range of 117-122°C [17].
The melting point of 2,6-diaminopyridine sulfate is expected to differ from that of the free base due to the ionic interactions between the protonated 2,6-diaminopyridinium cation and the sulfate anion [18]. These ionic interactions typically result in higher melting points for salt forms compared to their corresponding free bases, as the lattice energy of the ionic crystal must be overcome during the melting process [17].
Understanding the thermal properties of 2,6-diaminopyridine sulfate is essential for establishing appropriate processing conditions and storage requirements to maintain its chemical integrity and performance characteristics [27].
The acid-base behavior of 2,6-diaminopyridine sulfate is characterized by the interplay between the basic properties of the 2,6-diaminopyridine moiety and the acidic nature of the sulfate counterion [19] [20]. This behavior influences the compound's solubility, reactivity, and interactions with other substances in solution [22].
The parent compound, 2,6-diaminopyridine, has a predicted pKa value of approximately 6.13 ± 0.24, indicating its moderate basicity [22]. This basicity arises from the pyridine nitrogen atom and is enhanced by the electron-donating effects of the amino groups at positions 2 and 6 [20]. When protonated to form the 2,6-diaminopyridinium cation, the compound becomes more acidic, with the protonated pyridine nitrogen serving as a potential proton donor [22].
The sulfate counterion in 2,6-diaminopyridine sulfate originates from sulfuric acid, which is a strong diprotic acid with pKa values of approximately -3 for the first dissociation and 1.9 for the second dissociation [20]. In the salt form, the sulfate exists as the fully deprotonated SO4²⁻ anion, which has negligible acidity under normal conditions [20].
Table 7: Acid-Base Properties of 2,6-Diaminopyridine Sulfate
Parameter | Value | Reference/Notes |
---|---|---|
pKa1 (2,6-diaminopyridine) | 6.13 ± 0.24 (predicted) | Calculated for base compound |
pKa2 (sulfuric acid) | Strong acid (pKa1 ≈ -3) | First dissociation |
pKa3 (sulfuric acid) | Strong acid (pKa2 ≈ 1.9) | Second dissociation |
pH in aqueous solution | > 7 (basic) | For 2,6-diaminopyridine solutions |
Protonation sites | Pyridine nitrogen, amino groups | Multiple protonation possible |
Charge state | Cationic (protonated base) + sulfate anion | Salt formation |
In aqueous solutions, 2,6-diaminopyridine sulfate is expected to dissociate into the 2,6-diaminopyridinium cation and the sulfate anion [22]. The pH of these solutions would be influenced by the relative strengths of the conjugate acid (2,6-diaminopyridinium) and the conjugate base (sulfate) [20]. Based on the properties of the parent compound, aqueous solutions of 2,6-diaminopyridine are typically basic, with pH values greater than 7 [22].
The acid-base behavior of 2,6-diaminopyridine sulfate is relevant to its applications in various fields, as it affects the compound's interactions with other acidic or basic substances, its solubility in different media, and its potential for forming hydrogen bonds and other non-covalent interactions [19] [22].
The electronic properties of 2,6-diaminopyridine sulfate are influenced by its molecular structure, particularly the electronic configuration of the pyridine ring and the effects of the amino substituents and protonation state [25] [26]. These properties are fundamental to understanding the compound's spectroscopic characteristics, reactivity, and potential applications [26].
The UV-visible absorption spectrum of 2,6-diaminopyridine, the parent compound of the sulfate salt, exhibits characteristic absorption maxima at approximately 245 ± 2 nm and 309 ± 2 nm [25]. These absorptions correspond to π-π* electronic transitions within the aromatic system [26]. The formation of the sulfate salt and the resulting protonation of the pyridine nitrogen are expected to cause shifts in these absorption bands due to changes in the electronic distribution within the molecule [32].
The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap in 2,6-diaminopyridine sulfate is reduced compared to the free base, primarily due to the effects of protonation on the electronic structure of the pyridine ring [32]. This reduction in the HOMO-LUMO gap can influence the compound's reactivity and spectroscopic properties [26].
Table 8: Electronic Properties of 2,6-Diaminopyridine Sulfate
Property | Value | Reference/Notes |
---|---|---|
UV-Vis λmax (nm) | 245 ± 2, 309 ± 2 | For 2,6-diaminopyridine base |
Electronic transition | S1-S0 electronic transition | π-π* transitions |
HOMO-LUMO gap | Reduced compared to base | Due to protonation effects |
Fluorescence emission | Observed in derivatives | Enhanced by salt formation |
Spectroscopic features | NH2 stretching, N=N bonds | IR spectroscopy data |
Electronic structure | Nitrogen-rich heterocycle | Multiple nitrogen centers |
Fluorescence properties have been observed in derivatives of 2,6-diaminopyridine, with the formation of salts often enhancing these properties [32]. In the case of 2,6-diaminopyridinium salts, proton transfer from the acid to the pyridine nitrogen, stabilized by the two primary amines at the ortho positions, can significantly affect the electronic properties and luminescence characteristics [32].
Infrared spectroscopy of 2,6-diaminopyridine sulfate reveals characteristic absorption bands associated with the NH2 stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹ [29] [30]. Additional bands corresponding to the sulfate group and the pyridine ring provide further insights into the compound's molecular structure and bonding [29].
Industrial production of 2,6-diaminopyridine sulfate relies on several established methodologies, each offering distinct advantages for large-scale manufacturing. The most prevalent industrial approach involves the ammoniation of 2,6-dichloropyridine using copper-based catalytic systems [1]. This process operates at moderate temperatures of 150°C under controlled pressure conditions ranging from 680 to 450 psi (4.69 to 3.10 MPa), utilizing copper iodide and ammonium acetate as the primary catalytic system with reaction times of approximately 8 hours [1].
An alternative industrial route employs the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide at elevated temperatures of 200°C under increased pressure . However, this method presents economic challenges due to the requirement for excess sodium amide to counteract dimerization reactions, making it less favorable for commercial production [3].
Large-scale copper-catalyzed amination represents a more economically viable industrial approach, operating at milder conditions of 80-100°C under atmospheric pressure [4]. This methodology utilizes copper oxide (Cu₂O) as the primary catalyst, achieving yields between 76-100% with reaction times ranging from 4 to 16 hours [4]. The process benefits from the use of dimethylethylenediamine (DMEDA) and potassium carbonate as co-catalysts, significantly improving conversion rates and product selectivity [4].
High-pressure ammonia processes constitute another industrial production route, operating at temperatures between 140-220°C under high pressure conditions [5]. These processes employ phase-transfer catalysts and achieve complete conversion within 0.5 to 3 hours, though specific yield data remains proprietary in industrial applications [5].
Laboratory-scale synthesis of 2,6-diaminopyridine sulfate encompasses several well-established protocols designed for research and development applications.
The synthesis from 3-hydroxy pentane 1,5-dinitrile represents one of the most efficient laboratory-scale approaches, achieving yields of 95% under optimized conditions [3]. The starting material, 3-hydroxy pentane 1,5-dinitrile, is synthesized through the reaction of epichlorohydrin with sodium cyanide in aqueous solution maintained at pH 8-10 [3]. This preparative step achieves yields of 60% using conventional buffering with magnesium sulfate heptahydrate, though optimization with pH electrode-controlled addition of hydrochloric acid and careful temperature control between 20-35°C can increase yields to 80% [3].
The cyclization reaction proceeds through treatment of 3-hydroxy pentane 1,5-dinitrile with ammonia or other ammonium donors in alcoholic solvents at elevated temperatures of 140-160°C [3]. The optimal molar ratio of ammonium donor to dinitrile is 2:1, with reaction times of 3-8 hours providing the best balance between conversion and selectivity [3]. Suitable solvents include methanol, ethanol, propanol, and glycols, with methanol demonstrating superior performance in terms of reaction rate and product solubility [3].
The reaction with various ammonium donors provides access to both symmetric and asymmetric 2,6-diaminopyridine derivatives [3]. When ammonia is employed as the ammonium donor, the reaction yields the parent 2,6-diaminopyridine compound with high purity [3]. Alternative ammonium donors, including primary and secondary amines such as n-butylamine, benzylamine, piperazine, and aniline, generate asymmetric pyridine-2,6-diamines where one amino group remains primary while the other becomes secondary or tertiary corresponding to the amine donor used [3].
The reaction mechanism involves the formation of intermediate imine species followed by cyclization and reduction steps [3]. Critical parameters include maintenance of an inert atmosphere to prevent oxidation, controlled addition of the ammonium donor to minimize side reactions, and optimization of reaction temperature to balance reaction rate with product stability [3].
Transition metal catalysis significantly enhances the efficiency of 2,6-diaminopyridine synthesis through multiple mechanistic pathways [3] [4]. Copper-based catalysts demonstrate exceptional performance, with copper(I) chloride and copper(II) sulfate showing optimal activity at loadings of 2-4 mol% [3] [4]. Metallic copper, though requiring higher loadings of 20 wt%, offers the advantage of easy recovery and reuse in laboratory applications [3].
Iron(II) sulfate heptahydrate serves as an effective catalyst at 2.0 mol% loading, particularly in combination with other transition metals [3]. Cobalt and manganese salts demonstrate good catalytic activity across the range of 0.1-20 mol%, with optimal performance typically achieved at 2-5 mol% loading [3]. Zinc salts show moderate effectiveness, often requiring higher loadings or combination with more active metal centers [3].
The catalytic mechanism involves metal-ligand cooperation, where the transition metal center activates both the nitrile groups and the ammonium donors, facilitating the cyclization process [3]. The choice of metal significantly impacts reaction selectivity, with copper-based systems showing superior performance for primary and secondary amine donors [4].
Recrystallization from benzene solutions represents the standard purification method for 2,6-diaminopyridine sulfate, providing high-purity material suitable for analytical and synthetic applications [6] [7]. The procedure involves dissolution of crude 2,6-diaminopyridine in hot benzene solution containing activated charcoal to remove colored impurities and trace metal contaminants [6] [7]. The recrystallized product appears as white platelets with melting points between 120-121°C, confirming high purity [6] [7].
The recrystallization process requires careful temperature control during dissolution and cooling to ensure optimal crystal formation and maximum recovery [6]. The use of activated charcoal is essential for removing organic impurities and achieving the characteristic white color of pure 2,6-diaminopyridine [6]. Storage under nitrogen atmosphere prevents oxidation and maintains product stability over extended periods [6].
Chromatographic purification methods provide high-resolution separation capabilities essential for obtaining analytical-grade 2,6-diaminopyridine sulfate [8]. Column chromatography using silica gel with mobile phases consisting of 40% ethyl acetate in petroleum ether achieves effective separation of the target compound from synthetic impurities and side products [9].
High-performance liquid chromatography (HPLC) serves both analytical and preparative functions, with reverse-phase columns providing optimal separation using mobile phases of acetonitrile, water, and phosphoric acid [8]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to maintain ionization efficiency [8]. The method achieves purity levels exceeding 97% and is scalable for preparative isolation of impurities and metabolites [8].
Modern UPLC systems utilizing 3 μm particle columns enable rapid analysis with improved resolution and sensitivity [8]. The chromatographic methods demonstrate excellent reproducibility and are suitable for pharmacokinetic studies and quality control applications [8].
Yield optimization in 2,6-diaminopyridine sulfate synthesis involves systematic control of multiple reaction parameters to maximize product formation while minimizing side reactions and impurities. Temperature control represents the most critical optimization parameter, with maintenance of 140-160°C for cyclization reactions providing optimal balance between reaction rate and product stability [3]. Temperatures below this range result in incomplete conversion, while higher temperatures promote decomposition and formation of polymeric byproducts [3].
Catalyst loading optimization demonstrates significant impact on overall yields, with 2-4 mol% copper catalyst loadings providing optimal activity while maintaining cost effectiveness [3] [4]. Higher catalyst loadings show diminishing returns and may introduce purification challenges, while lower loadings result in incomplete conversion and extended reaction times [4].
Reaction time optimization requires balancing conversion efficiency with selectivity considerations [3]. Optimal reaction times of 3-8 hours provide maximum conversion while minimizing side reactions such as polymerization and over-reduction [3]. Extended reaction times beyond 8 hours show minimal improvement in yield but increased formation of impurities [3].
Solvent selection significantly influences both reaction rate and product solubility [3] [4]. Ethylene glycol and methanol demonstrate superior performance, enhancing reaction rates by 20-30% compared to less polar solvents [3] [4]. The polar protic nature of these solvents facilitates solvation of both reactants and transition states, promoting the desired cyclization pathway [3].
Reactant ratio optimization ensures complete conversion of the limiting reagent [3]. The optimal molar ratio of ammonium donor to dinitrile of 2:1 provides 10-15% improvement in conversion compared to stoichiometric ratios [3]. Excess ammonium donor compensates for competing reactions and ensures driving force for complete cyclization [3].
Mass transfer enhancement through advanced mixing technologies, particularly external circulation rotating packed bed (EC-RPB) systems, reduces reaction times from 12 hours to 3 hours while maintaining conversion rates above 90% [10]. This represents a three-fold improvement in productivity with maintained high yields [10].
Melting point determination through differential thermal analysis provides critical identity confirmation, with acceptable ranges of 117-122°C for high-purity material [11]. The narrow melting range indicates crystalline purity and absence of polymorphic impurities [12]. Thermal analysis also reveals the existence of multiple polymorphs, with Form II representing a less stable orthorhombic structure that converts to Form I upon heating at 335 K [12].
Nitrogen content analysis through elemental analysis verifies compositional purity, with specifications typically requiring 96.42-97.76% nitrogen content [11]. This parameter directly correlates with the presence of both amino groups and confirms the absence of nitrogen-deficient impurities [11].
Heavy metals analysis ensures the absence of potentially harmful metal contaminants, with specifications requiring iron content below 20 ppm, lead below 20 ppm, and arsenic below 2 ppm [11]. These limits protect product quality and ensure suitability for pharmaceutical and high-technology applications [11].
Impurity profiling through gas chromatography-mass spectrometry (GC-MS) identifies and quantifies trace impurities, including 2-aminopyridine (below 20 ppm) and 4-aminopyridine (below 40 ppm) [11]. Total impurity content must remain below 0.5%, with individual unknown impurities limited to 0.10% [11]. This comprehensive profiling ensures product safety and performance reliability [11].
Water content determination through Karl Fischer titration maintains specifications below 1.0%, preventing hydrolysis and ensuring product stability [11]. Sulfated ash analysis confirms inorganic purity with specifications below 0.5%, indicating minimal inorganic contamination [11].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, with ¹H NMR and ¹³C NMR spectra confirming the presence of expected chemical environments [11]. Infrared (IR) spectroscopy identifies characteristic functional groups, including amino group stretching frequencies and pyridine ring vibrations [11].